molecular formula C14H13N5O2S2 B2795602 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034320-77-7

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2795602
M. Wt: 347.41
InChI Key: UROIHHSTQLWLKN-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13N5O2S2 and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by El‐Sayed et al. (2008) involved the synthesis and characterization of new N- and S-substituted 1,3,4-oxadiazole derivatives, which are structurally related to the chemical . This research contributes to the understanding of the properties and potential applications of such compounds (El‐Sayed et al., 2008).

Lithiation Studies

  • Research by Micetich (1970) explored the lithiation of various methyl-substituted heteroaromatic compounds including oxadiazoles and thiadiazoles. This study provides insights into the reactivity and potential synthetic pathways for compounds like the one (Micetich, 1970).

Nematocidal Activity

  • A 2022 study by Liu et al. focused on the synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which is relevant to the compound . The study evaluated their nematocidal activities, indicating potential agricultural applications (Liu et al., 2022).

Molecular Structure Analysis

  • Swamy et al. (2013) analyzed isomorphous structures containing thiophenyl methanone, contributing to the understanding of the molecular geometry and electronic structure of similar compounds (Swamy et al., 2013).

Biochemical Applications

  • The research conducted by Pandya et al. (2019) on the synthesis of a library of compounds including 1,3,4-oxadiazoles and their evaluation for antimicrobial activities provides a basis for understanding the potential biochemical applications of structurally similar compounds (Pandya et al., 2019).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-4-2-9(6-19)12-15-13(21-17-12)10-3-5-22-7-10/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROIHHSTQLWLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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